![molecular formula C11H21NO2 B2769614 tert-Butyl 2-[(pentan-3-ylidene)amino]acetate CAS No. 1219086-73-3](/img/structure/B2769614.png)
tert-Butyl 2-[(pentan-3-ylidene)amino]acetate
Overview
Description
“tert-Butyl 2-[(pentan-3-ylidene)amino]acetate” is a chemical compound with the CAS Number: 1219086-73-3 . It has a molecular weight of 199.29 and its IUPAC name is tert-butyl pent-2-en-3-ylglycinate . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “tert-Butyl 2-[(pentan-3-ylidene)amino]acetate” is 1S/C11H21NO2/c1-6-9(7-2)12-8-10(13)14-11(3,4)5/h6,12H,7-8H2,1-5H3 . This indicates that the compound has a carbon backbone with an amino group and an acetate group attached.Scientific Research Applications
- tert-Butyl 2-[(pentan-3-ylidene)amino]acetate serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules, such as pharmaceutical intermediates .
- The bulk tert-butyl groups in this compound make it an interesting ligand for transition metal catalysis. Researchers have employed it in palladium-catalyzed Heck and Suzuki coupling reactions .
- tert-Butyl 2-[(pentan-3-ylidene)amino]acetate has been utilized in the synthesis of jaspine B, a natural product isolated from various sponges. Jaspine B exhibits cytotoxic activity against several human carcinoma cell lines .
Organic Synthesis and Medicinal Chemistry
Catalysis and Ligand Design
Natural Product Synthesis
properties
IUPAC Name |
tert-butyl 2-(pentan-3-ylideneamino)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-6-9(7-2)12-8-10(13)14-11(3,4)5/h6-8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEUYJZOQBHUNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NCC(=O)OC(C)(C)C)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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